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Compound of Interest

Compound Name:
8-Bromo-2,3-dihydro-1,5-

benzothiazepin-4(5H)-one

CAS No.: 110766-85-3

Cat. No.: B13163055

Get Quote

), Ryanodine Receptors (RyR2), and Mitochondrial

Exchanger (NCLX).

Executive Summary & Mechanism of Action
Benzothiazepines (BTZs), exemplified by Diltiazem (1,5-benzothiazepine) and K201 (1,4-

benzothiazepine derivative), represent a "privileged scaffold" in medicinal chemistry. Their

primary therapeutic value lies in modulating intracellular calcium dynamics. Unlike

dihydropyridines (e.g., nifedipine) which bind to the inactivated state with high affinity, BTZs

exhibit frequency-dependent and voltage-dependent blockade, binding preferentially to the

open/inactivated state of the L-type Calcium Channel (LTCC) alpha-1 subunit [1].

Recent medicinal chemistry efforts have expanded the BTZ scaffold to target the mitochondrial

exchanger (NCLX) (e.g., CGP-37157) and stabilize leaky Ryanodine Receptors (RyR2) in heart
failure [2, 3]. Consequently, a robust screening cascade must differentiate between
sarcolemmal channel blockade, mitochondrial modulation, and SR leak stabilization.
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The Screening Cascade
The following workflow ensures efficient hit-to-lead progression by filtering for solubility, primary

efficacy, and mechanistic specificity.
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Figure 1: Hierarchical screening workflow for Benzothiazepine discovery. Blue: Input; Green:

High-Throughput; Yellow: Decision Gate; Red: High-Content/Mechanistic; Grey: Safety.

Pre-Assay Considerations: Compound Management
Benzothiazepines are lipophilic (LogP ~2.5–4.0). Improper handling leads to precipitation in

aqueous buffers, causing false negatives in FLIPR assays and "noisy" data in patch clamp.

Solvent: Dissolve neat compounds in 100% DMSO to 10 mM.

Storage: -20°C in glass vials (avoid polystyrene for long-term storage to prevent leaching).

Working Solutions: Do not exceed 0.1% DMSO final concentration in cell-based assays.

Solubility Check: Perform a kinetic nephelometry scan in the assay buffer (e.g., HBSS) prior

to screening. If precipitation occurs < 30 µM, formulate with 0.05% Pluronic F-127.

Primary Screening: High-Throughput Calcium Flux
(FLIPR)
Objective: Rapidly identify compounds blocking

influx through

channels. Cell Line: HEK293 stably expressing

(alpha-1C) + beta + alpha-2-delta subunits. Alternatively, A7r5 (rat aortic smooth muscle) cells
which endogenously express LTCC.

Protocol A: Fluorescent Calcium Influx Assay
Reagents:

Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (to inhibit anion transport) +

0.05% Pluronic F-127.

Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

Depolarization Buffer: High
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Tyrode’s Solution (60 mM KCl) to trigger channel opening.

Step-by-Step Methodology:

Seeding: Plate cells at 15,000 cells/well in 384-well black/clear-bottom poly-D-lysine coated

plates. Incubate 24h at 37°C/5%

.

Dye Loading: Aspirate media and add 20 µL Loading Buffer containing 4 µM Fluo-4 AM.

Incubate 60 min at 37°C, then 15 min at RT.

Compound Addition (Pre-incubation):

Add 10 µL of 3x concentrated BTZ compound.

Critical Step: Incubate for 20 minutes. BTZs are state-dependent and require time to

partition into the membrane and access the pore [4].

Measurement (FLIPR Tetra/Hamamatsu FDSS):

Baseline recording: 10 seconds.

Stimulation: Inject 10 µL of High

buffer (final

mM).

Record fluorescence (

) for 120 seconds.

Data Analysis: Calculate Max-Min RFU (Relative Fluorescence Units). Normalize to Vehicle

(DMSO) and Positive Control (10 µM Nifedipine).

Success Criteria: Z-factor > 0.5; CV < 10%.
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Secondary Screening: Automated Patch Clamp
(APC)
Objective: Validate hits and quantify voltage-dependent blockade, the hallmark of

benzothiazepine pharmacology. Platform: QPatch, SyncroPatch, or Patchliner.

Protocol B: Voltage-Dependent Block ( )
Benzothiazepines bind preferentially to the open/inactivated state. A standard holding potential

(-80 mV) may underestimate potency.

Solutions:

Extracellular: 140 mM NaCl, 4 mM KCl, 10 mM

(Charge carrier), 10 mM HEPES, 10 mM Glucose, pH 7.4. Note: Barium is used instead of
Calcium to prevent Calcium-Dependent Inactivation (CDI).

Intracellular: 120 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES, pH 7.2. Cesium

blocks potassium channels.

Voltage Protocol:

Holding Potential: -80 mV.

Depolarizing Step: Step to +10 mV for 200 ms (activates channel).

Frequency: 0.1 Hz (Resting block) vs. 3 Hz (Use-dependent block).

Experimental Workflow:

Seal Formation: Obtain Giga-ohm seal (>1 G

) and Whole-cell configuration.

Rundown Stabilization: Pulse at 0.1 Hz for 3-5 mins until current amplitude stabilizes.

Vehicle Period: Record baseline current (
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) for 3 mins.

Compound Application: Perfusion of BTZ compound. Record for 3-5 mins until steady-state

block is achieved.

Analysis:

Calculate % Inhibition:

.

Use-Dependence Ratio: Compare inhibition at Pulse #1 vs. Pulse #20 at 3 Hz. BTZs

should show increased block at higher frequencies [5].
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Figure 2: State-dependent binding mechanism. BTZs preferentially bind to Open/Inactivated

states, distinguishing them from resting-state blockers.

Specialized Profiling: Mitochondrial & RyR Targets
For derivatives like CGP-37157 or K201, standard LTCC assays are insufficient.

Protocol C: Mitochondrial Exchanger (NCLX) Assay
Objective: Measure inhibition of mitochondrial

efflux.[1] System: Permeabilized HeLa or SH-SY5Y cells.

Permeabilization: Treat cells with 20 µg/mL digitonin in intracellular-mimetic buffer (free of

).
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Loading: Add Calcium Green-5N (low affinity dye) to the bath.

Uptake: Add bolus

(10 µM). Mitochondria uptake

via MCU (Uniporter), clearing the bath signal.

Efflux Trigger: Add

(10-20 mM). This triggers NCLX to pump

out of mitochondria back into the bath (signal increase).

Inhibition: Pre-incubation with BTZ derivative (e.g., CGP-37157) should blunt the

-induced fluorescence increase [2, 6].

Protocol D: Ryanodine Receptor (RyR2) Microsome
Binding
Objective: Assess stabilization of RyR2 (prevention of leak). Method:

-Ryanodine Binding.[2]

Preparation: Isolate Cardiac Sarcoplasmic Reticulum (CSR) vesicles.

Incubation: Incubate CSR (0.1 mg/mL) with 5 nM

-Ryanodine in buffer (0.3 M KCl, 20 mM MOPS, pH 7.2).

Calcium Titration: Perform assay at pCa 6 (activating) and pCa 7 (inhibitory).

Compound Effect: BTZs like K201 prevent the dissociation of FKBP12.6 from RyR2. A

positive hit will show reduced

-ryanodine binding (indicating a closed conformational state) specifically under "leaky"
conditions [3, 7].

Data Summary & Troubleshooting
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Parameter Primary Screen (FLIPR) Secondary Screen (Patch)

Throughput 384-well / >10k cmpds/day 16-48 well / ~200 data pts/day

Cost Low High

False Positives
Fluorescence quenchers,

aggregators
Poor seal quality

Key Metric (Flux)
(State-dependent),

shift

Troubleshooting Matrix:

Low Signal Window (FLIPR): Check cell density and dye loading time. Ensure Probenecid is

fresh (prevents dye leakage).

Variable Potency (Patch): Check Voltage Protocol. BTZs are less potent at -80 mV holding.

Ensure protocol includes a "conditioning train" of pulses to allow drug binding.

Precipitation: If

curves are steep (Hill slope > 2.0), suspect solubility issues. Retest with higher BSA or
Pluronic concentration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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